molecular formula C23H21NO4 B2445734 N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide CAS No. 476324-28-4

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide

Cat. No.: B2445734
CAS No.: 476324-28-4
M. Wt: 375.424
InChI Key: LRDZTURJJFVJPX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide is a chemical compound of significant interest in agricultural and biochemical research, particularly in the study of chitin synthesis inhibition. Its core structure, which features a 2,6-dimethoxybenzamide moiety, is closely related to that of known commercial herbicides and benzamide-based insecticides . For instance, Isoxaben, a well-characterized herbicide, shares the 2,6-dimethoxybenzamide group and functions as a pre-emergence agent controlling broadleaf weeds in vineyards and orchards . Furthermore, recent quantitative structure-activity relationship (QSAR) studies on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have demonstrated that the 2,6-dimethoxybenzoyl group is a critical pharmacophore for potent chitin-synthesis inhibition in insects . This suggests that this compound may serve as a valuable chemical tool or lead compound for investigating novel pathways in pest control and plant growth regulation. Researchers can utilize this compound to explore its specific mechanism of action, its affinity for biological targets, and its overall bioactivity in various in vitro and in vivo systems. The structure-activity relationship (SAR) of related benzamides indicates that modifications on the aniline ring (such as the 2-benzoyl-4-methylphenyl group in this compound) can significantly influence biological activity and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-15-12-13-18(17(14-15)22(25)16-8-5-4-6-9-16)24-23(26)21-19(27-2)10-7-11-20(21)28-3/h4-14H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDZTURJJFVJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-benzoyl-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing of reactants. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
  • N-(2-benzoyl-4-methylphenyl)-2-(dibutylamino)propanamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide stands out due to its unique combination of benzoyl and dimethoxybenzamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and medicine.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide is a compound that has been the subject of various studies due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It binds to enzymes via hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity and altering metabolic pathways.
  • Signal Transduction Modulation : By interacting with receptors, it may influence various signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)18.8Induction of apoptosis
HCT116 (Colon Cancer)29.3Cell cycle arrest
K562 (Leukemia)5.11Inhibition of proliferation

These findings suggest that the compound may serve as a lead for developing new anticancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects. Preliminary data indicate that it possesses activity against a range of bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Anticancer Activity :
    A study published in 2022 evaluated the cytotoxic effects of this compound on various leukemia cell lines. The results showed that the compound effectively inhibited cell growth in a dose-dependent manner, with particular potency against K562 cells (IC50 = 5.11 µM). The underlying mechanism was linked to the compound's ability to disrupt key signaling pathways involved in cell survival .
  • Antimicrobial Research :
    Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that this compound could be a valuable addition to the arsenal against resistant bacterial strains.

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)-2,6-dimethoxybenzamide?

The synthesis typically involves acylation of 2-amino-4-methylbenzophenone with 2,6-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization may include solvent selection (e.g., dichloromethane), temperature control (0–25°C), and stoichiometric ratios to maximize yield (>75%) . Continuous flow reactors could enhance reproducibility by minimizing side reactions .

Q. How can researchers purify this compound effectively?

Purification methods include:

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) to separate unreacted precursors and byproducts . Post-purification analysis via HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, benzoyl protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 406.1542) .
  • IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or polymorphic forms. Mitigation strategies include:

  • Cross-validating with 2D NMR (COSY, HSQC) to confirm connectivity .
  • Conducting X-ray crystallography (e.g., CCDC deposition) to resolve structural ambiguities .
  • Repeating synthesis under strictly anhydrous conditions to exclude hydration artifacts .

Q. What strategies optimize the compound’s reactivity for derivatization studies?

  • Functional Group Tolerance : Protect the benzamide group during halogenation or alkylation using Boc-anhydride .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 4-methylphenyl position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the benzoyl moiety .

Q. How does the compound interact with biological targets, and what methods validate these interactions?

The benzamide core may mimic endogenous substrates (e.g., kinase inhibitors). Methodological approaches include:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like dopamine D2 receptors (ΔG < −8 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized receptor proteins .
  • Cellular Assays : Measure IC₅₀ values in HEK293 cells transfected with target receptors .

Q. What environmental and toxicity considerations apply to handling this compound?

  • Aquatic Toxicity : Structural analogs (e.g., isoxaben derivatives) show high toxicity to fish (LC₅₀ < 1 mg/L); use containment protocols to prevent environmental release .
  • Mutagenicity Screening : Conduct Ames tests with Salmonella typhimurium TA98/TA100 strains to assess genotoxic risk .

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